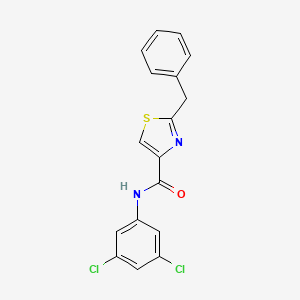

2-benzyl-N-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxamide

Description

2-benzyl-N-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Properties

IUPAC Name |

2-benzyl-N-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2OS/c18-12-7-13(19)9-14(8-12)20-17(22)15-10-23-16(21-15)6-11-4-2-1-3-5-11/h1-5,7-10H,6H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJJNRXCUIDAIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CS2)C(=O)NC3=CC(=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-N-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For example, 2-bromoacetophenone can react with thiourea to form 2-phenylthiazole.

Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction. Benzyl chloride can react with the thiazole derivative in the presence of a base such as sodium hydride to form the benzylated thiazole.

Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through an amide coupling reaction. 3,5-dichloroaniline can react with the benzylated thiazole derivative in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-N-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or dichlorophenyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-benzyl-N-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of bacterial and fungal infections.

Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-benzyl-N-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting Enzymes: The compound can inhibit the activity of certain enzymes involved in bacterial or fungal metabolism, leading to the disruption of essential cellular processes.

Interacting with DNA: The compound can bind to DNA, interfering with replication and transcription processes, ultimately leading to cell death.

Disrupting Cell Membranes: The compound can interact with cell membranes, causing increased permeability and leakage of cellular contents.

Comparison with Similar Compounds

2-benzyl-N-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxamide can be compared with other similar compounds, such as:

2-benzyl-N-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

2-benzyl-N-(3,5-dichlorophenyl)-1,3-thiazole-4-methylamide: Similar structure but with a methylamide group instead of a carboxamide group.

2-benzyl-N-(3,5-dichlorophenyl)-1,3-thiazole-4-ethylamide: Similar structure but with an ethylamide group instead of a carboxamide group.

Biological Activity

2-benzyl-N-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxamide is a synthetic compound belonging to the thiazole family. Its unique structure includes a thiazole ring, which is known for diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The compound's chemical structure can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 478042-50-1 |

| Molecular Formula | C17H14Cl2N2OS |

| Molecular Weight | 367.27 g/mol |

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dichlorophenyl isothiocyanate with benzylamine in the presence of a base. The reaction conditions often include solvents like dichloromethane or toluene and are conducted at elevated temperatures to ensure complete conversion.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. For example:

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) values were reported at concentrations as low as 32 µg/mL.

- Escherichia coli : MIC values ranged around 64 µg/mL.

These findings suggest that the compound may inhibit bacterial cell wall synthesis and disrupt cellular functions.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Notably:

- In cell line assays against A-431 (human epidermoid carcinoma) and HT29 (colorectal cancer), the compound demonstrated IC50 values of approximately 1.98 µg/mL and 1.61 µg/mL respectively.

- The mechanism appears to involve apoptosis induction via modulation of Bcl-2 pathways, which are crucial in regulating cell death.

Anti-inflammatory Effects

Preliminary studies have suggested that the compound may possess anti-inflammatory properties. In models of inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole derivatives similar to this compound:

- Study on Antimicrobial Effects : A study published in the Journal of Medicinal Chemistry reported that thiazole derivatives exhibited broad-spectrum antimicrobial activity with low toxicity profiles.

- Anticancer Research : Research conducted by MDPI demonstrated that compounds with similar structures effectively inhibited tumor growth in vivo and induced apoptosis in cancer cells through caspase activation.

Q & A

Basic Research Questions

Q. What are the optimized synthetic pathways for 2-benzyl-N-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxamide, and how can reaction conditions be systematically validated?

- Methodological Answer : Synthesis typically involves cyclization reactions using precursors like carboxamides and phenylhydrazine derivatives. For example, cyclization in DMF with iodine and triethylamine under reflux conditions (~80–100°C) can yield thiazole derivatives efficiently . Validation includes monitoring reaction progress via thin-layer chromatography (TLC) and confirming structures using ¹H/¹³C NMR spectroscopy. Parallel synthesis of analogs (e.g., dichlorophenyl-substituted thiazolidinones) under varying conditions (solvent, temperature, catalyst) can identify optimal parameters .

Q. How should researchers characterize the structural and electronic properties of this compound to ensure reproducibility?

- Methodological Answer : Employ a combination of spectroscopic techniques:

- NMR : Assign peaks for benzyl protons (δ 4.0–5.0 ppm) and dichlorophenyl groups (δ 7.0–7.5 ppm) .

- FTIR : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and thiazole ring vibrations (~1500 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion). Cross-reference with computational predictions (e.g., Gaussian-based DFT calculations for bond angles/charge distribution) .

Advanced Research Questions

Q. How can computational modeling accelerate the design of derivatives with enhanced bioactivity?

- Methodological Answer : Use quantum chemical calculations (e.g., density functional theory, DFT) to map reaction pathways and predict transition states. Tools like ICReDD’s reaction path search methods integrate computational and experimental data to prioritize derivatives with favorable electronic properties (e.g., HOMO-LUMO gaps, dipole moments) . Molecular docking studies against target proteins (e.g., antimicrobial enzymes) can screen for binding affinity improvements .

Q. What statistical approaches are recommended to resolve contradictions in biological activity data across analogs?

- Methodological Answer : Apply design of experiments (DoE) principles, such as factorial design or response surface methodology, to isolate variables (e.g., substituent position, steric effects) influencing bioactivity . For instance, if dichlorophenyl-substituted analogs show inconsistent antimicrobial results, multivariate analysis (PCA or PLS regression) can identify confounding factors like solubility or metabolic stability .

Q. How can researchers optimize reactor design for scalable synthesis while maintaining product purity?

- Methodological Answer : Leverage CRDC subclass RDF2050112 ("Reaction fundamentals and reactor design") guidelines. Use continuous-flow reactors for exothermic cyclization steps to improve heat dissipation. Monitor purity via in-line PAT (process analytical technology) tools like Raman spectroscopy. Compare batch vs. flow conditions using kinetic modeling (e.g., Arrhenius plots for activation energy) .

Q. What strategies validate the structure-activity relationship (SAR) of dichlorophenyl-thiazole hybrids?

- Methodological Answer : Synthesize a library of analogs with systematic substitutions (e.g., 3,5-dichloro vs. 2,6-dichlorophenyl groups) and correlate physicochemical properties (logP, polar surface area) with bioactivity. For example, analogs with electron-withdrawing substituents (e.g., -NO₂) on the benzyl group may enhance antimicrobial potency by altering membrane permeability . Use QSAR models to quantify these relationships .

Data Management and Validation

Q. How can chemical software mitigate risks of data misinterpretation in spectral analysis?

- Methodological Answer : Implement tools like ACD/Labs or MNova for NMR peak deconvolution, especially for overlapping signals in complex mixtures (e.g., byproducts). Cross-validate with 2D NMR (COSY, HSQC) for ambiguous assignments. Automated databases (e.g., PubChem) provide reference spectra for benchmarking .

Q. What protocols ensure data integrity in collaborative studies involving this compound?

- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Use encrypted electronic lab notebooks (ELNs) like LabArchives for secure data sharing. Version-control experimental parameters (e.g., GitLab for reaction conditions) and enforce metadata standards (e.g., SMILES notations, assay protocols) .

Conflict Resolution in Experimental Outcomes

Q. How should researchers address discrepancies in reported synthetic yields for similar thiazole derivatives?

- Methodological Answer : Replicate experiments under standardized conditions (solvent purity, inert atmosphere). If yields vary, conduct sensitivity analysis to identify critical factors (e.g., trace moisture in DMF, stirring rate). Compare with literature analogs (e.g., ethyl 2-amino-thiazole carboxylates) to establish baseline expectations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.